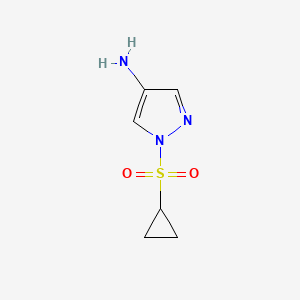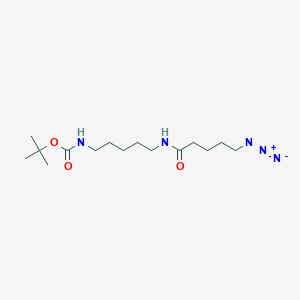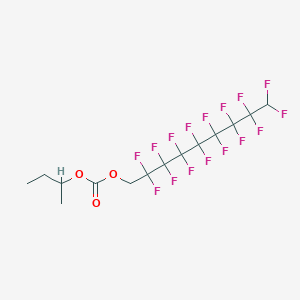
sec-Butyl 1H,1H,9H-perfluorononyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butyl 1H,1H,9H-perfluorononyl carbonate: is an organofluorine compound known for its unique chemical properties. It is characterized by the presence of a perfluorononyl group, which imparts significant hydrophobicity and chemical stability. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of sec-butyl alcohol with 1H,1H,9H-perfluorononyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: sec-Butyl 1H,1H,9H-perfluorononyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form sec-butyl alcohol and 1H,1H,9H-perfluorononyl alcohol.
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding carbamates or thiocarbonates.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution Reactions: Often performed in the presence of a base to neutralize the by-products and drive the reaction to completion.
Major Products:
Hydrolysis: sec-Butyl alcohol and 1H,1H,9H-perfluorononyl alcohol.
Substitution Reactions: Corresponding carbamates or thiocarbonates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
sec-Butyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and surfactants that require high chemical resistance and hydrophobicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- tert-Butyl 1H,1H,9H-perfluorononyl carbonate
- sec-Butyl 1H,1H,7H-perfluoroheptyl carbonate
- sec-Butyl 1H,1H,11H-perfluoroundecyl carbonate
Comparison: sec-Butyl 1H,1H,9H-perfluorononyl carbonate is unique due to the length of its perfluorononyl chain, which provides a balance between hydrophobicity and chemical reactivity. Compared to tert-Butyl 1H,1H,9H-perfluorononyl carbonate, the sec-butyl group offers different steric and electronic properties, leading to variations in reactivity and application. The length of the perfluoroalkyl chain also influences the compound’s physical properties, with longer chains generally providing greater hydrophobicity and stability.
Eigenschaften
Molekularformel |
C14H12F16O3 |
|---|---|
Molekulargewicht |
532.22 g/mol |
IUPAC-Name |
butan-2-yl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C14H12F16O3/c1-3-5(2)33-7(31)32-4-8(17,18)10(21,22)12(25,26)14(29,30)13(27,28)11(23,24)9(19,20)6(15)16/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
VSPDYEFFNPTDPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12081690.png)


![7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12081715.png)
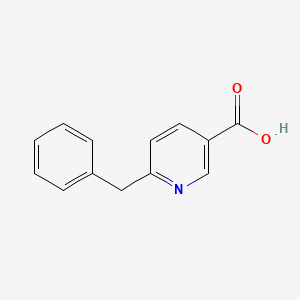

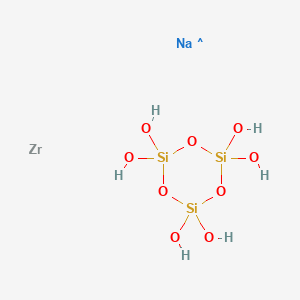
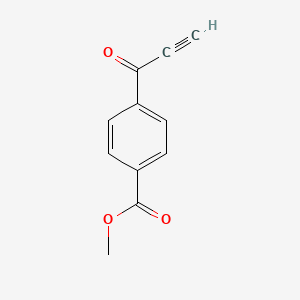


![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
